molecular formula C9H9FOS B7992391 S-4-Fluoro-3-methylphenylthioacetate

S-4-Fluoro-3-methylphenylthioacetate

Cat. No.: B7992391
M. Wt: 184.23 g/mol
InChI Key: KTNOJNNOMIPEIP-UHFFFAOYSA-N
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Description

S-4-Fluoro-3-methylphenylthioacetate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 3-position on the phenyl ring, with a thioacetate group attached to the sulfur atom

Properties

IUPAC Name

S-(4-fluoro-3-methylphenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FOS/c1-6-5-8(12-7(2)11)3-4-9(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNOJNNOMIPEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-4-Fluoro-3-methylphenylthioacetate typically involves the reaction of 4-fluoro-3-methylphenol with thioacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired thioester. The reaction can be represented as follows:

4-Fluoro-3-methylphenol+Thioacetic acidThis compound\text{4-Fluoro-3-methylphenol} + \text{Thioacetic acid} \rightarrow \text{this compound} 4-Fluoro-3-methylphenol+Thioacetic acid→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: S-4-Fluoro-3-methylphenylthioacetate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-4-Fluoro-3-methylphenylthioacetate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of fluorinated thioesters on biological systems. It may serve as a model compound for investigating enzyme-substrate interactions involving thioesters.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals that contain fluorine and sulfur atoms, which are known to enhance the biological activity and metabolic stability of drugs.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials that require specific fluorine and sulfur functionalities.

Mechanism of Action

The mechanism of action of S-4-Fluoro-3-methylphenylthioacetate involves its interaction with molecular targets through its thioester and fluorine functionalities. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    4-Fluoro-3-methylphenylacetate: Similar structure but lacks the sulfur atom.

    4-Fluoro-3-methylthiophenol: Contains a thiol group instead of a thioester.

    4-Fluoro-3-methylbenzoic acid: Contains a carboxylic acid group instead of a thioester.

Uniqueness: S-4-Fluoro-3-methylphenylthioacetate is unique due to the presence of both fluorine and sulfur atoms in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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